Piperlonguminine is a natural product found in Piper khasianum, Piper attenuatum, and other organisms with data available.
Piperlonguminine
CAS No.: 5950-12-9
Cat. No.: VC0192126
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5950-12-9 |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide |
Standard InChI | InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)/b5-3+,6-4+ |
Standard InChI Key | WHAAPCGHVWVUEX-GGWOSOGESA-N |
Isomeric SMILES | CC(C)CNC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES | CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES | CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Appearance | Solid powder |
Melting Point | 167 - 169 °C |
Introduction
Chemical Structure and Natural Sources
Piperlonguminine (C<sub>16</sub>H<sub>19</sub>NO<sub>3</sub>) is an amide alkaloid characterized by a benzodioxole moiety and a δ-valerolactam ring system . Its molecular weight is 273.33 g/mol, and it exists in the (E,E)-configuration . Key synonyms include N-isobutylpiperamide and piperlonguminin .
Natural Occurrence
Piperlonguminine is primarily isolated from Piper khasianum, Piper attenuatum, and Piper longum . While Piper longum is widely recognized for its piperine content, piperlonguminine constitutes a minor but pharmacologically significant fraction of its phytochemical profile .
Pharmacological Activities
Antimicrobial and Antiparasitic Effects
Piperlonguminine demonstrates broad-spectrum antimicrobial activity, inhibiting gram-positive bacteria (Bacillus spp.), fungi (Candida), and parasites (Trypanosoma cruzi) . These effects are attributed to its capacity to disrupt microbial membranes and metabolic pathways.
Anti-Inflammatory and Antithrombotic Properties
Lipid Metabolism Modulation
Piperlonguminine exerts anti-hyperlipidemic effects by upregulating LDL receptor mRNA and altering cholesterol profiles:
-
HDL: Increased
-
LDL and Triglycerides: Decreased
This dual action positions it as a potential therapeutic for cardiovascular diseases .
Adipogenesis and Metabolic Regulation
The compound promotes adipocyte differentiation by upregulating PPARγ, GLUT4, and adiponectin, indicating potential anti-obesity applications .
Mechanistic Insights
Piperlonguminine’s biological effects are mediated through multiple pathways:
Research Findings and Data
Antimicrobial Efficacy
Piperlonguminine exhibits cytotoxicity against:
Lipid Profile Modulation
Parameter | Effect |
---|---|
HDL | ↑ (Increased) |
LDL | ↓ (Decreased) |
Triglycerides | ↓ (Decreased) |
Neuroprotective Activity
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